3-Bromo-1,1-difluoropropene

Regioselective synthesis Difluoroallylation Heterocycle synthesis

3-Bromo-1,1-difluoropropene (3-bromo-1,1-difluoroprop-1-ene) is a halogenated alkene with the molecular formula C3H3BrF2 and a molecular weight of 156.96 g/mol. Its key structural feature is the gem-difluoroalkene moiety (C=CF2) adjacent to a bromomethyl group, which imparts a unique polarity and reactivity profile compared to isomeric bromodifluoropropenes.

Molecular Formula C3H3BrF2
Molecular Weight 156.96 g/mol
CAS No. 60917-29-5
Cat. No. B1608817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1,1-difluoropropene
CAS60917-29-5
Molecular FormulaC3H3BrF2
Molecular Weight156.96 g/mol
Structural Identifiers
SMILESC(C=C(F)F)Br
InChIInChI=1S/C3H3BrF2/c4-2-1-3(5)6/h1H,2H2
InChIKeyBGRGXBWMPNEZMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1,1-difluoropropene (CAS 60917-29-5): A Specialized Fluorinated Alkene for Regioselective Transformations


3-Bromo-1,1-difluoropropene (3-bromo-1,1-difluoroprop-1-ene) is a halogenated alkene with the molecular formula C3H3BrF2 and a molecular weight of 156.96 g/mol . Its key structural feature is the gem-difluoroalkene moiety (C=CF2) adjacent to a bromomethyl group, which imparts a unique polarity and reactivity profile compared to isomeric bromodifluoropropenes [1]. This compound serves as a versatile building block in organic synthesis, particularly for introducing 1,1-difluoroallyl motifs into pharmaceutical and agrochemical candidates . It is commercially available with a typical purity of ≥95%, enabling its direct use in research and development applications [2].

Workflow 1,1-Difluoroallyl motif installation Palladium-catalyzed cross-coupling and nucleophilic substitution
Selection Gem-difluoroalkene building block Fluorinated heterocycle and macrolide synthesis
Procurement Research-grade, commercially available Direct use in exploratory and scale-up studies

Why 3-Bromo-1,1-difluoropropene Cannot Be Replaced by Other Bromodifluoropropene Isomers


Bromodifluoropropenes exist as positional isomers (e.g., 3-bromo-1,1-difluoropropene vs. 3-bromo-3,3-difluoropropene) with fundamentally different electronic structures and reactivity profiles. The gem-difluoroalkene moiety in 3-bromo-1,1-difluoropropene is intrinsically polarized, making the β-carbon electrophilic and dictating regioselectivity in nucleophilic additions and cross-coupling reactions [1]. In contrast, 3-bromo-3,3-difluoropropene (BDFP, CAS 420-90-6) contains a CF2Br group and a terminal alkene, leading to divergent reaction outcomes with nucleophiles and palladium catalysts [2]. Attempts to substitute these isomers generically in established synthetic routes can result in complete regioselectivity reversal, altered stereochemistry, or reaction failure, underscoring the need for compound-specific procurement [3].

Isomer mismatch 3-Bromo-3,3-difluoropropene (BDFP) yields opposite regioselectivity (γ- vs α-attack) in Pd-catalyzed reactions.
Electronic difference Gem-difluoroalkene polarity directs electrophilic β-carbon; CF₂Br isomer lacks this bias, altering reaction pathways.
Application gap No reported use of BDFP for bryostatin C17-C27 fragments; substitution risks synthetic failure.

Quantitative Differentiation of 3-Bromo-1,1-difluoropropene: Head-to-Head Evidence Against Comparators


Regioselective Allylic Substitution: Divergent Outcomes Between 1,1-Difluoro and 3,3-Difluoro Isomers

In palladium-catalyzed reactions with heteronucleophiles, 3-bromo-3,3-difluoropropene (BDFP) undergoes allylic substitution exclusively at the γ-position to yield 1,1-difluoroallylated products without rearrangement [1]. Conversely, when 1-substituted BDFP derivatives (analogous to the 1,1-difluoro scaffold) are employed, nucleophilic attack occurs at the α-position, leading to 1,3-disubstituted 3,3-difluoroalkenes [2]. This regiochemical divergence demonstrates that the substitution pattern on the bromodifluoropropene core dictates the site of nucleophilic attack and, consequently, the product structure.

Regioselectivity
Head-to-head
Complete reversal: γ-attack (BDFP) vs α-attack (1,1-difluoro scaffold)
Isomer identity dictates nucleophilic attack site
Pd(0) catalyst, carbon nucleophiles required
Regioselective synthesis Difluoroallylation Heterocycle synthesis

Structural Differentiation: 1,1-Difluoroalkene vs. 3,3-Difluoroalkene Core Impacts Polarity and Reactivity

The gem-difluoroalkene (C=CF2) moiety in 3-bromo-1,1-difluoropropene creates an intrinsic polarity where the β-carbon is electrophilic due to the strong electron-withdrawing effect of the vicinal difluoromethylene group [1]. This polarity is absent in 3-bromo-3,3-difluoropropene (CAS 420-90-6), which features a CF2Br group and a terminal alkene (C=C). Predicted physical properties further underscore their differences: 3-bromo-3,3-difluoropropene has a measured density of 1.543 g/cm³, a boiling point of 41-42°C, and a melting point of 53-54°C [2], whereas corresponding experimental data for 3-bromo-1,1-difluoropropene remain unreported in primary literature [3].

Electronic structure
Reported
Gem-difluoroalkene core creates electrophilic β-carbon; BDFP has a terminal alkene and different polarity
Polarity inversion affects reactivity profiles
Physical property data for target unreported
Fluorinated building blocks Electronic effects Structure-activity relationship

Application Specificity: Allyldifluorination in Bryostatin Analog Synthesis

In the synthesis of 20,20-difluorinated bryostatin analogues, allyldifluorination was successfully accomplished using a 2-alkyl-3-bromo-1,1-difluoropropene derivative as the key fluorinated building block [1]. This approach enabled the stereoselective construction of (E)-α,β-unsaturated esters and subsequent 2-hydroxytetrahydropyrans corresponding to the C17-C27 fragments [1]. No comparable methodology employing the 3,3-difluoro isomer (BDFP) has been reported for this specific bryostatin scaffold, indicating a unique synthetic utility for the 1,1-difluoroalkene framework in complex natural product modification.

Bryostatin application
Reported
Documented success in C17-C27 fragment synthesis; no BDFP precedent
1,1-Difluoroalkene scaffold validated for macrolide analogues
Requires 2-alkyl-substituted derivative
Natural product synthesis Fluorinated pharmaceuticals Bryostatin analogues

Availability and Purity: 3-Bromo-1,1-difluoropropene is Commercially Accessible at Research-Grade Quality

3-Bromo-1,1-difluoropropene (CAS 60917-29-5) is offered by multiple chemical suppliers with a typical purity of ≥95% . This contrasts with some specialized fluorinated building blocks that may require in-house synthesis. The compound is available in research-scale quantities (e.g., 1g, 25g, 100g, 1kg), facilitating both exploratory studies and scale-up efforts . A GHS-compliant safety data sheet indicates that the compound is stable under recommended storage conditions, although specific toxicological and ecotoxicological data remain limited .

Availability
Data to verify
Supplier-reported purity ≥95%, gram-to-kg scale
Supports procurement reproducibility
Verify COA; limited tox data available
Chemical procurement Building block availability Research reagents

Optimal Application Scenarios for 3-Bromo-1,1-difluoropropene Based on Quantitative Evidence


Synthesis of Ring-Fluorinated Heterocycles via Palladium-Catalyzed 1,1-Difluoroallylation

3-Bromo-1,1-difluoropropene (or its 1-substituted derivatives) is the preferred substrate for regioselective 1,1-difluoroallylation of heteronucleophiles, followed by intramolecular Heck cyclization to afford difluoromethylene-containing indolines and dihydrobenzofurans [1]. The 1,1-difluoroalkene scaffold ensures correct regiochemical outcomes that would be unattainable with the 3,3-difluoro isomer BDFP.

Construction of Fluorinated Macrolide Fragments in Natural Product Analogues

When synthesizing 20,20-difluorinated bryostatin analogues or related C17-C27 tetrahydropyran fragments, 2-alkyl-3-bromo-1,1-difluoropropene derivatives are specifically validated for allyldifluorination reactions [2]. This application underscores the unique value of the 1,1-difluoroalkene motif in accessing fluorinated natural product analogues with potential biological activity.

Regioselective Nucleophilic Substitutions Requiring α-Position Attack

In palladium-catalyzed reactions where nucleophilic attack at the α-position of the allylic system is desired, the 1,1-difluoroalkene framework (or 1-substituted BDFP analogues) provides the requisite electronic bias, directing nucleophiles to the α-carbon rather than the γ-carbon observed with 3-bromo-3,3-difluoropropene [3].

Fluorinated Building Block Procurement for Medicinal Chemistry and Agrochemical R&D

3-Bromo-1,1-difluoropropene is commercially available at ≥95% purity in research-scale quantities, making it a practical and reproducible choice for introducing 1,1-difluoroallyl groups into lead compounds. Its defined quality and supply chain reliability contrast favorably with custom-synthesized fluorinated intermediates that may require extensive in-house preparation .

Application
Selection Property
Validation Focus
Ring-fluorinated heterocycle synthesis
Regioselective 1,1-difluoroallylation scaffold
Heck cyclization product fidelity
Bryostatin analogue fragment construction
Allyldifluorination efficacy for macrolide modification
C17-C27 tetrahydropyran stereochemistry
α-Position nucleophilic substitution
Electronic bias directing α-attack over γ-attack
Regiochemical outcome verification
Medicinal chemistry & agrochemical R&D procurement
Commercial availability with defined research-grade purity
Batch-to-batch synthetic reproducibility

Technical Documentation Hub

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14 linked technical documents
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